2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol
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Overview
Description
2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol It is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-(3-fluoro-4-methylphenyl)acetone.
Reduction: Formation of 2-amino-2-(3-fluoro-4-methylphenyl)ethane.
Substitution: Formation of 2-amino-2-(3-methoxy-4-methylphenyl)ethan-1-ol.
Scientific Research Applications
2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chloro-4-methylphenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
- 2-Amino-2-(3-iodo-4-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(3-fluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its interactions with biological targets compared to other halogenated analogs .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-amino-2-(3-fluoro-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12FNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI Key |
HUDLLSSBPHVCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CO)N)F |
Origin of Product |
United States |
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